Molecular Weight and Lipophilicity Differentiation: Cyclohexyloxy vs. Phenoxy and Cyclopentyloxy Analogs
The molecular weight (MW) of 3-(cyclohexyloxy)propan-1-amine (157.25 g/mol) is strategically positioned between smaller alicyclic and larger aromatic analogs, offering a unique balance of lipophilicity and size for CNS target engagement [1]. This MW is 6.04 g/mol greater than its phenoxy analog (151.21 g/mol) [2] and 14.02 g/mol greater than its cyclopentyloxy analog (143.23 g/mol) [3]. This difference directly impacts the compound's lipophilicity (cLogP) and, consequently, its ability to passively diffuse across biological membranes such as the blood-brain barrier [4].
+6.04 vs phenoxy
+14.02 vs cyclopentyloxy
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 157.25 g/mol |
| Comparator Or Baseline | 3-(Phenoxy)propan-1-amine (151.21 g/mol) and 3-(Cyclopentyloxy)propan-1-amine (143.23 g/mol) |
| Quantified Difference | +6.04 g/mol vs. phenoxy analog; +14.02 g/mol vs. cyclopentyloxy analog |
| Conditions | Calculated molecular weight based on molecular formula (C9H19NO vs. C9H13NO vs. C8H17NO). |
Why This Matters
Molecular weight is a key determinant in CNS drug-likeness; a value near 157 g/mol for 3-(cyclohexyloxy)propan-1-amine falls within an optimal range for balancing target affinity and membrane permeability compared to smaller or larger analogs.
- [1] PubChem. 3-(Cyclohexyloxy)propan-1-amine (CID 4144211). https://pubchem.ncbi.nlm.nih.gov/compound/4144211. View Source
- [2] PubChem. 3-Phenoxypropan-1-amine (CID 7617-76-7). https://pubchem.ncbi.nlm.nih.gov/compound/7617-76-7. View Source
- [3] PubChem. 3-(Cyclopentyloxy)propan-1-amine (CID 2839-90-9). https://pubchem.ncbi.nlm.nih.gov/compound/2839-90-9. View Source
- [4] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. https://doi.org/10.1602/neurorx.2.4.541. View Source
